MJN110 was developed as part of a series of compounds aimed at inhibiting monoacylglycerol lipase. It is classified as a pharmacological agent targeting the endocannabinoid system, specifically through the inhibition of the hydrolytic enzyme responsible for breaking down 2-arachidonoylglycerol. This compound is recognized for its ability to elevate levels of this endocannabinoid, leading to various physiological effects .
The synthesis of MJN110 involves several key steps that utilize organic chemistry techniques such as cross-coupling reactions and amide bond formation. Initial steps include the preparation of piperazine derivatives followed by coupling with thiazole-2-carboxylic acid to form amide-type inhibitors. Specific methods employed include:
MJN110 has a complex molecular structure characterized by its piperazine core and various substituents that enhance its selectivity for monoacylglycerol lipase. The molecular formula is C22H25ClF2N2O3, with a molecular weight of approximately 442.89 g/mol. Key structural features include:
MJN110 undergoes specific chemical reactions that facilitate its function as an inhibitor. Notably, it interacts with monoacylglycerol lipase by forming a stable complex that prevents substrate access to the active site. Key reactions include:
The mechanism of action for MJN110 primarily involves the inhibition of monoacylglycerol lipase, leading to increased levels of 2-arachidonoylglycerol in the brain. This elevation activates cannabinoid receptors CB1 and CB2, which are implicated in various neuroprotective effects. The following processes are observed:
MJN110 exhibits several notable physical and chemical properties:
MJN110 has several promising applications in scientific research and potential therapeutic contexts:
MJN110 demonstrates exceptional inhibitory potency against human MAGL (hMAGL), with a half-maximal inhibitory concentration (IC50) of 9.1 nM in enzymatic assays. The compound exhibits even greater potency when tested against the natural substrate 2-AG, showing an IC50 of 2.1 nM [3] [6]. This places MJN110 among the most potent MAGL inhibitors reported to date. Mechanistically, MJN110 functions as a carbamate-based inhibitor that undergoes nucleophilic attack by MAGL's catalytic serine residue (Ser122), forming a covalent but slowly reversible enzyme-inhibitor complex [4]. This reversibility distinguishes MJN110 from irreversible MAGL inhibitors like JZL184, potentially contributing to its improved tolerability profile with chronic administration.
The selectivity profile of MJN110 represents a significant advancement over first-generation MAGL inhibitors. Competitive activity-based protein profiling (ABPP) studies in murine brain membranes demonstrated that MJN110 (at concentrations up to 1,000 nM) primarily targets MAGL with minimal inhibition of related serine hydrolases. Specifically, MJN110 shows approximately 10-fold selectivity over α/β-hydrolase domain 6 (ABHD6) and more than 100-fold selectivity over lysophospholipases (LYPLA1/2) [3] [4]. This enhanced selectivity reduces the potential for off-target effects that complicated earlier MAGL inhibitors. Following intraperitoneal or oral administration in mice, MJN110 exhibits favorable pharmacokinetics, effectively penetrating the blood-brain barrier and producing dose-dependent increases in brain 2-AG levels. At its peak effect (0.5-4 hours post-administration), MJN110 elevates central 2-AG concentrations by 3- to 8-fold while simultaneously reducing AA-derived inflammatory mediators [1] [9].
Table 1: Selectivity Profile of MJN110 Against Serine Hydrolases
Target Enzyme | IC50 (nM) | Selectivity Ratio vs. MAGL | Biological Function |
---|---|---|---|
MAGL (human) | 9.1 | 1 | Primary 2-AG hydrolase |
ABHD6 | ~100 | ~11 | Minor 2-AG hydrolase |
FAAH | >1,000 | >100 | Anandamide hydrolase |
LYPLA1 | >1,000 | >100 | Lysophospholipase |
LYPLA2 | >1,000 | >100 | Lysophospholipase |
MAGL occupies a central regulatory position within the endocannabinoid system through its exclusive control of 2-AG degradation. The enzyme is widely distributed throughout the central nervous system, with particularly high expression in presynaptic terminals of GABAergic interneurons and glial cells [4] [8]. This strategic localization enables MAGL to precisely regulate 2-AG availability at synaptic and extrasynaptic cannabinoid receptors. Under physiological conditions, MAGL maintains tight spatiotemporal control over 2-AG signaling, terminating CB1 receptor-mediated retrograde synaptic plasticity and preventing excessive accumulation of 2-AG in neural tissues. The enzymatic activity of MAGL thus serves as the primary determinant of 2-AG half-life and signaling magnitude throughout the brain [4] [8].
Beyond its canonical function in endocannabinoid metabolism, MAGL serves as a critical gatekeeper of inflammatory cascades through its generation of AA. The hydrolysis of 2-AG by MAGL liberates AA, which serves as the substrate for cyclooxygenase (COX)-mediated production of pro-inflammatory prostaglandins and lipoxygenase-derived eicosanoids [4] [8]. This metabolic link establishes MAGL as a key regulator of neuroimmune homeostasis, with its activity state determining the balance between anti-inflammatory endocannabinoid signaling and pro-inflammatory eicosanoid production. In pathological conditions characterized by neuroinflammation, increased MAGL activity can deplete protective 2-AG pools while simultaneously driving excessive production of neuroinflammatory mediators [5] [9]. This dual role makes MAGL an attractive target for therapeutic intervention in disorders involving endocannabinoid dysfunction and neuroinflammation.
The therapeutic potential of MJN110-mediated MAGL inhibition has been extensively investigated in diverse neurological disorder models, demonstrating efficacy across multiple pathological domains. In neuropathic pain models, MJN110 produces significant anti-allodynic and anti-hyperalgesic effects with notable opioid-sparing properties. In the mouse chronic constriction injury (CCI) model of neuropathic pain, MJN110 administration reversed mechanical allodynia and thermal hyperalgesia with an ED50 of 0.43 mg/kg [1] [3]. Isobolographic analysis revealed synergistic interactions between MJN110 and morphine, with combination therapy producing enhanced anti-nociception at subthreshold doses of each agent. Importantly, this synergy occurred without exacerbating opioid-related side effects such as gastrointestinal dysmotility [1]. The anti-nociceptive effects of MJN110 were mediated through coordinated activation of CB1, CB2, and μ-opioid receptors, highlighting the multimodal mechanism through which MAGL inhibition modulates pain pathways [1].
In models of neuroinflammation and neurodegeneration, MJN110 demonstrates neuroprotective efficacy by modulating glial activation and preserving neuronal integrity. In studies examining HIV-1 Tat protein-induced neurotoxicity—a model relevant to HIV-associated neurocognitive disorders (HAND)—MJN110 treatment significantly reduced Tat-induced dendritic injury and restored dendritic arborization complexity in frontal cortex neurons [5] [9]. The compound attenuated Tat-associated neuroinflammation by reducing astrocyte activation and interleukin-1β (IL-1β) production in the nucleus accumbens and prefrontal cortex [5]. These effects were accompanied by significant increases in 2-AG levels and decreased production of pro-inflammatory HETE-related lipid mediators in the striatum and prefrontal cortex [9]. Importantly, MJN110 achieved these neuroprotective effects without producing cannabimimetic behavioral side effects at therapeutic doses [5].
Table 2: Therapeutic Effects of MJN110 in Preclinical Disease Models
Disease Model | Key Findings | Proposed Mechanisms | Reference |
---|---|---|---|
Neuropathic Pain (CCI) | Synergistic antiallodynia with morphine (ED50=0.43mg/kg); No tolerance after repeated dosing | CB1/CB2/μ-opioid receptor activation; Reduced prostaglandins | [1] |
HIV Neuropathy (Tat) | Reduced dendritic injury; Decreased astrocyte IL-1β; Improved cognitive flexibility | 2-AG elevation (3-8 fold); Reduced HETEs; Preserved calcium homeostasis | [5] [9] |
Hepatic Fibrosis (CCl4) | Reduced inflammation and fibrosis progression; Increased Ly-6Clow macrophages | Enhanced macrophage autophagy; Reduced cytokine secretion | [10] |
Ischemic Stroke | Reduced infarct volume; Improved functional recovery | 2-AG-mediated neuroprotection; Anti-inflammatory effects | [8] [9] |
Beyond neurological conditions, MJN110 demonstrates promising effects in inflammatory and fibrotic disorders. In models of chronic liver injury, MJN110 treatment significantly attenuated inflammation and fibrosis progression. Myeloid-specific MAGL deletion or pharmacological inhibition with MJN110 reduced hepatic macrophage infiltration and pro-inflammatory cytokine production while accelerating fibrosis resolution [10]. These effects were mediated through enhanced autophagy in macrophages rather than direct cannabinoid receptor activation, revealing a novel mechanism through which MAGL inhibition modulates tissue repair processes. This suggests that the therapeutic potential of MJN110 may extend beyond neurological disorders to encompass diverse conditions characterized by dysregulated inflammation and fibrosis.
The broad therapeutic potential of MAGL inhibitors like MJN110 is further evidenced by emerging research in oncology and metabolic disorders. MAGL is overexpressed in numerous aggressive cancer types, where it supports tumor progression through enhanced production of protumorigenic signaling lipids and activation of oncogenic pathways [8]. While the anticancer potential of MJN110 specifically requires further investigation, the compound's ability to simultaneously elevate antitumorigenic endocannabinoid signaling while suppressing protumorigenic AA metabolites suggests potential applications in cancer therapy. Similarly, the emerging role of MAGL in regulating energy metabolism and lipid storage positions MJN110 as a candidate for investigating metabolic disorders [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7